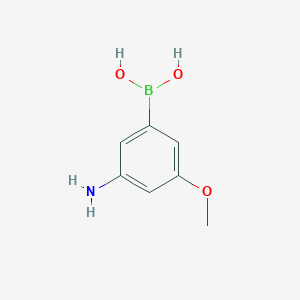
(R)-1-(Quinolin-7-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Quinolin-7-yl)ethanamine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-7-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis often begins with quinoline, a heterocyclic aromatic organic compound.
Alkylation: Quinoline undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(Quinolin-7-yl)ethanamine may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
®-1-(Quinolin-7-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted ethanamine compounds.
科学的研究の応用
®-1-(Quinolin-7-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(Quinolin-7-yl)ethanamine: The enantiomer of ®-1-(Quinolin-7-yl)ethanamine with similar chemical properties but different biological activities.
2-(Quinolin-7-yl)ethanol: A related compound with an ethanol group instead of an ethanamine group.
(2R)-2-amino-2-(quinolin-7-yl)acetic acid: A compound with a similar quinoline ring but different functional groups.
Uniqueness
®-1-(Quinolin-7-yl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
(1R)-1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChIキー |
KQDLTZCJNNAUPE-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
正規SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


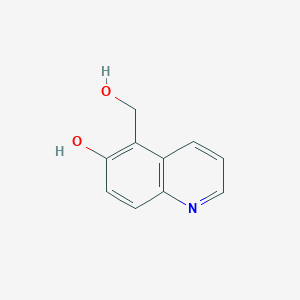
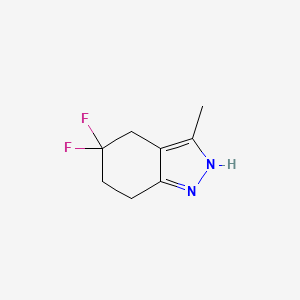
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
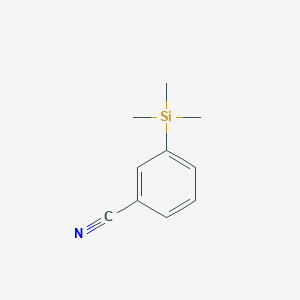
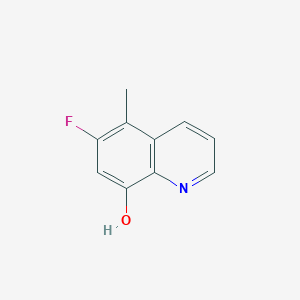

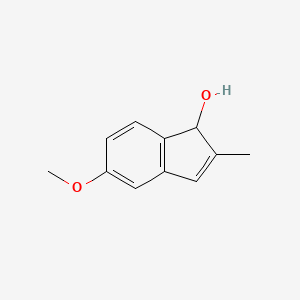
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
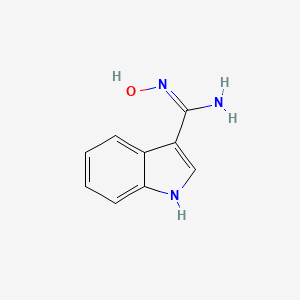
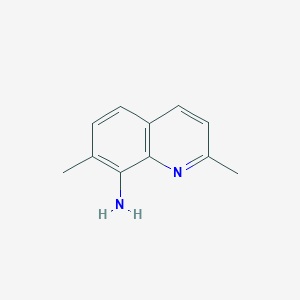
![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
